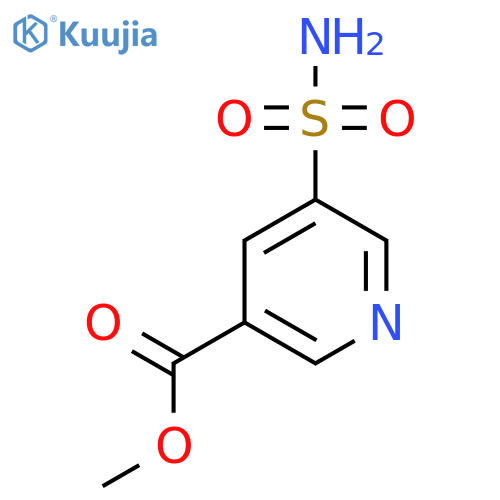

Cas no 1315368-60-5 (methyl 5-sulfamoylpyridine-3-carboxylate)

methyl 5-sulfamoylpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-sulfamoylpyridine-3-carboxylate

- methyl 5-sulfamoylnicotinate

- GS1254

- methyl5-sulfamoylpyridine-3-carboxylate

- 3-Pyridinecarboxylic acid, 5-(aminosulfonyl)-, methyl ester

-

- インチ: 1S/C7H8N2O4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12)

- InChIKey: KIFLDWCIPTZWQA-UHFFFAOYSA-N

- ほほえんだ: S(C1C=NC=C(C(=O)OC)C=1)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 308

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 108

methyl 5-sulfamoylpyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-79590-0.5g |

methyl 5-sulfamoylpyridine-3-carboxylate |

1315368-60-5 | 95% | 0.5g |

$569.0 | 2023-02-12 | |

| Enamine | EN300-79590-5.0g |

methyl 5-sulfamoylpyridine-3-carboxylate |

1315368-60-5 | 95% | 5.0g |

$2110.0 | 2023-02-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98167-5G |

methyl 5-sulfamoylpyridine-3-carboxylate |

1315368-60-5 | 95% | 5g |

¥ 16,236.00 | 2023-03-30 | |

| 1PlusChem | 1P01AJIT-50mg |

methyl 5-sulfamoylpyridine-3-carboxylate |

1315368-60-5 | 95% | 50mg |

$262.00 | 2023-12-22 | |

| 1PlusChem | 1P01AJIT-250mg |

methyl 5-sulfamoylpyridine-3-carboxylate |

1315368-60-5 | 95% | 250mg |

$508.00 | 2023-12-22 | |

| Aaron | AR01AJR5-10g |

methyl 5-sulfamoylpyridine-3-carboxylate |

1315368-60-5 | 95% | 10g |

$4331.00 | 2023-12-16 | |

| Aaron | AR01AJR5-5g |

methyl 5-sulfamoylpyridine-3-carboxylate |

1315368-60-5 | 95% | 5g |

$2927.00 | 2023-12-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98167-500mg |

methyl 5-sulfamoylpyridine-3-carboxylate |

1315368-60-5 | 95% | 500mg |

¥3610.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB98167-100mg |

methyl 5-sulfamoylpyridine-3-carboxylate |

1315368-60-5 | 95% | 100mg |

¥1353.0 | 2024-04-25 | |

| 1PlusChem | 1P01AJIT-10g |

methyl 5-sulfamoylpyridine-3-carboxylate |

1315368-60-5 | 95% | 10g |

$3932.00 | 2023-12-22 |

methyl 5-sulfamoylpyridine-3-carboxylate 関連文献

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

Related Articles

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

methyl 5-sulfamoylpyridine-3-carboxylateに関する追加情報

Methyl 5-sulfamoylpyridine-3-carboxylate (CAS No. 1315368-60-5): A Comprehensive Overview

Methyl 5-sulfamoylpyridine-3-carboxylate (CAS No. 1315368-60-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique sulfamoyl and carboxyl functional groups, exhibits promising properties that make it a valuable candidate for various biochemical applications. The structure of methyl 5-sulfamoylpyridine-3-carboxylate consists of a pyridine core substituted with a sulfamoyl group at the 5-position and a carboxylate ester at the 3-position, which contributes to its distinct chemical behavior and reactivity.

The significance of methyl 5-sulfamoylpyridine-3-carboxylate lies in its potential applications across multiple domains, including drug discovery, agrochemicals, and material science. Recent studies have highlighted its role as a key intermediate in the synthesis of biologically active molecules. The sulfamoyl group, in particular, is known for its ability to enhance binding affinity and selectivity in drug-target interactions, making it an attractive moiety for medicinal chemists.

In the realm of pharmaceutical research, methyl 5-sulfamoylpyridine-3-carboxylate has been explored for its potential as a precursor in the development of novel therapeutic agents. Its structural framework allows for modifications that can fine-tune pharmacokinetic and pharmacodynamic properties, which are crucial for optimizing drug efficacy and safety. For instance, derivatives of this compound have shown promise in inhibiting specific enzymatic pathways implicated in inflammatory and infectious diseases.

One of the most compelling aspects of methyl 5-sulfamoylpyridine-3-carboxylate is its versatility in chemical transformations. The presence of both the sulfamoyl and ester functionalities provides multiple sites for functionalization, enabling chemists to design complex molecules with tailored properties. This flexibility has been leveraged in the synthesis of heterocyclic compounds that exhibit antimicrobial and anti-inflammatory activities. The compound’s ability to undergo various reactions, such as nucleophilic substitution and condensation reactions, further underscores its utility as a synthetic building block.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the interactions between methyl 5-sulfamoylpyridine-3-carboxylate and biological targets. Molecular modeling studies have revealed that the sulfamoyl group can form hydrogen bonds with specific residues in protein active sites, enhancing binding affinity. This insight has guided the design of more potent inhibitors targeting diseases such as cancer and autoimmune disorders. The integration of experimental data with computational predictions has accelerated the discovery process, making methyl 5-sulfamoylpyridine-3-carboxylate a cornerstone in modern drug development strategies.

The agrochemical industry has also recognized the potential of methyl 5-sulfamoylpyridine-3-carboxylate as a key intermediate in the synthesis of advanced pesticides and herbicides. Its structural features contribute to improved stability and bioavailability, ensuring effective pest control while minimizing environmental impact. Researchers have developed novel formulations incorporating derivatives of this compound that demonstrate enhanced efficacy against resistant strains of weeds and insects.

In conclusion, methyl 5-sulfamoylpyridine-3-carboxylate (CAS No. 1315368-60-5) represents a fascinating compound with broad applications across pharmaceuticals, agrochemicals, and material science. Its unique structural attributes and reactivity make it an indispensable tool for chemists and researchers striving to develop innovative solutions to global challenges. As scientific understanding continues to evolve, the role of this compound is expected to expand further, solidifying its position as a cornerstone in modern chemical research.

1315368-60-5 (methyl 5-sulfamoylpyridine-3-carboxylate) 関連製品

- 2138094-61-6(4-fluoro-1-methyl-3-(pyrimidin-4-yl)-1H-pyrazol-5-amine)

- 2138055-02-2(1-[3-Tert-butyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine)

- 2168394-29-2(4-(aminomethyl)-5,6-dichloro-1,2,3,4-tetrahydroquinolin-2-one)

- 1220019-46-4(3-2-(sec-Butyl)phenoxypyrrolidine hydrochloride)

- 2034313-97-6(N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(3-methoxyphenyl)acetamide)

- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)

- 2408761-23-7(1H-Indole-1-carboxylic acid, 4-formyl-5-hydroxy-7-methyl-, 1,1-dimethylethyl ester)

- 946333-13-7(1-(4-bromophenyl)methyl-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 888457-81-6(ethyl 5-(3-fluorobenzamido)-4-oxo-3-4-(propan-2-yl)phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

- 5997-01-3(Thiomorpholin-4-amine)